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molecular formula C14H11NO5 B3254592 Benzoic acid, 2-nitro-3-(phenylmethoxy)- CAS No. 24115-89-7

Benzoic acid, 2-nitro-3-(phenylmethoxy)-

Cat. No. B3254592
M. Wt: 273.24 g/mol
InChI Key: LDPIEZRDBMUOTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
USRE043481E1

Procedure details

To 20.7 g of benzyl 3-benzyloxy-2-nitrobenzoate were added 100 ml of ethanol and 120 ml of 1N aqueous solution of sodium hydroxide and the mixture was stirred at room temperature for one night, at 60° C. for 3 hours and at 80° C. for 5 hours. After ethanol was evaporated in vacuo, the resulting aqueous solution was washed with ether and hydrochloric acid was added. The resulting precipitate was filtered and dried in vacuo to give 15.8 g of 3-benzyloxy-2-nitrobenzoic acid.
Name
benzyl 3-benzyloxy-2-nitrobenzoate
Quantity
20.7 g
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][C:9]1[C:10]([N+:25]([O-:27])=[O:26])=[C:11]([CH:22]=[CH:23][CH:24]=1)[C:12]([O:14]CC1C=CC=CC=1)=[O:13])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[OH-].[Na+]>C(O)C>[CH2:1]([O:8][C:9]1[C:10]([N+:25]([O-:27])=[O:26])=[C:11]([CH:22]=[CH:23][CH:24]=1)[C:12]([OH:14])=[O:13])[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:1.2|

Inputs

Step One
Name
benzyl 3-benzyloxy-2-nitrobenzoate
Quantity
20.7 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC=1C(=C(C(=O)OCC2=CC=CC=C2)C=CC1)[N+](=O)[O-]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for one night, at 60° C. for 3 hours and at 80° C. for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After ethanol was evaporated in vacuo
WASH
Type
WASH
Details
the resulting aqueous solution was washed with ether and hydrochloric acid
ADDITION
Type
ADDITION
Details
was added
FILTRATION
Type
FILTRATION
Details
The resulting precipitate was filtered
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC=1C(=C(C(=O)O)C=CC1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 15.8 g
YIELD: CALCULATEDPERCENTYIELD 101.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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